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Methyl 2-bromo-3-oxopentanoate

Cat. No.: B13977255
M. Wt: 209.04 g/mol
InChI Key: BSOZQBHLQIMXEL-UHFFFAOYSA-N
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Description

Significance of α-Halo-β-Keto Esters as Synthons in Organic Synthesis

α-Halo-β-keto esters are organic compounds characterized by the presence of a halogen atom at the α-position relative to a ketone and a β-position relative to an ester group. This unique arrangement of functional groups imparts a rich and varied reactivity profile, making them highly valuable intermediates in organic synthesis. wikipedia.org The electrophilicity of both the α-carbon, due to the adjacent electron-withdrawing carbonyl and halogen groups, and the carbonyl carbon itself, allows for a multitude of reactions with nucleophiles. nih.gov

These compounds are pivotal in the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. wikipedia.orgresearchgate.net For instance, they are key reactants in the Hantzsch pyrrole (B145914) synthesis and the Feist-Benary furan (B31954) synthesis, where they react with amines or β-dicarbonyl compounds, respectively, to form the corresponding five-membered heterocycles. wikipedia.orguwindsor.ca Furthermore, their ability to undergo reactions such as nucleophilic substitution, reduction of the keto group, and various cycloadditions makes them indispensable tools for synthetic chemists. nih.gov The reactivity of the α-carbon also facilitates reactions like the Reformatsky reaction, where organozinc reagents are formed, leading to the synthesis of β-hydroxy esters. wikipedia.org

Overview of Methyl 2-Bromo-3-oxopentanoate within the α-Halo-β-Keto Ester Class

This compound, with the chemical formula C₆H₉BrO₃, is a representative member of the α-halo-β-keto ester family. nih.gov It possesses the characteristic structural features of this class, including a bromine atom at the α-position, a ketone at the 3-position, and a methyl ester at the 1-position. This specific combination of functional groups within a relatively small carbon framework makes it a highly reactive and versatile building block.

The presence of the bromine atom makes the α-carbon susceptible to nucleophilic attack, while the β-keto ester moiety allows for enolate formation and subsequent reactions. This dual reactivity is exploited in the synthesis of more complex molecules, including various heterocyclic systems like furans and pyrroles. Its utility is further underscored by its role as an intermediate in the preparation of other valuable synthetic intermediates.

Below is a table summarizing some of the key properties of this compound and a related compound.

PropertyThis compoundMethyl 2-bromo-3-oxobutanoate
Molecular Formula C₆H₉BrO₃C₅H₇BrO₃ nih.gov
Molecular Weight 195.01 g/mol nih.gov209.04 g/mol
Key Functional Groups α-bromo, β-keto, methyl esterα-bromo, β-keto, methyl ester
Primary Applications Synthesis of heterocycles (e.g., furans, pyrroles) Intermediate in organic synthesis

Historical Context and Evolution of Research on this Compound Family

The chemistry of β-keto esters has a long and rich history, dating back to the 19th century with the discovery of the Claisen condensation, a fundamental reaction for their synthesis. nih.gov The introduction of a halogen atom at the α-position significantly expanded the synthetic utility of this class of compounds. Early research focused on understanding the fundamental reactivity of α-halo ketones and esters, including their reactions with various nucleophiles. nih.gov

The development of new synthetic methodologies has been a continuous theme in the evolution of α-halo-β-keto ester chemistry. For instance, the discovery of palladium-catalyzed reactions of their allylic esters has opened up new avenues for their transformation. nih.gov More recently, there has been a significant focus on the development of asymmetric catalytic reactions involving these substrates, aiming to produce enantiomerically pure compounds which are crucial in the pharmaceutical industry. rsc.orgacs.org Research has also explored the use of these compounds in dynamic kinetic resolution processes, further highlighting their importance in modern stereoselective synthesis. rsc.orgresearchgate.net The ongoing exploration of new reactions and applications of α-halo-β-keto esters continues to underscore their importance as versatile and powerful tools in the hands of organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO3 B13977255 Methyl 2-bromo-3-oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9BrO3

Molecular Weight

209.04 g/mol

IUPAC Name

methyl 2-bromo-3-oxopentanoate

InChI

InChI=1S/C6H9BrO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3

InChI Key

BSOZQBHLQIMXEL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=O)OC)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Bromo 3 Oxopentanoate

Synthesis of Key Precursors to Methyl 2-Bromo-3-oxopentanoate

The primary precursor for the synthesis of this compound is Methyl 3-oxopentanoate (B1256331). The preparation of this key intermediate from various starting materials is a critical first step.

Preparation of Methyl 3-Oxopentanoate from Various Starting Materials

Methyl 3-oxopentanoate can be synthesized through several routes. One common method involves the Claisen condensation of methyl acetoacetate (B1235776) and isobutyryl chloride. This reaction proceeds through the formation of an enolate from methyl acetoacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The resulting intermediate subsequently undergoes decarboxylation to yield the desired β-keto ester.

Another approach involves the esterification of 3-oxopentanoic acid with methanol (B129727). prepchem.com For instance, acetone (B3395972) can be reacted with methyl propionate (B1217596) in the presence of sodium ethoxide, followed by protonation, to produce 2,4-hexadione. This diketone is then oxidized to 3-oxopentanoic acid, which is subsequently esterified with methanol to give Methyl 3-oxopentanoate. prepchem.com

A different synthetic strategy starts from α,β-unsaturated aldehydes. google.com In this multi-step process, an α,β-unsaturated aldehyde is first reacted with ketene (B1206846) to form a 4-alkenyl-2-oxetanone. This intermediate is then treated with an alkali metal alkoxide and subsequently neutralized to produce a 3-hydroxy-4-pentenoic acid alkyl ester. Finally, isomerization of this ester using a rhodium, palladium, or platinum catalyst yields the 3-oxopentanoic acid alkyl ester. google.com

Methods for α-Bromination of β-Keto Esters

The α-bromination of β-keto esters is a fundamental transformation in organic synthesis. acs.org These brominated compounds are valuable intermediates for the synthesis of a wide range of natural and non-natural products. acs.org

Traditionally, molecular bromine has been a common reagent for this purpose. acs.org However, its use is associated with hazards and the potential for polybromination. acs.orgrsc.org To overcome these limitations, various other brominating agents have been developed and utilized. These include N-bromosuccinimide (NBS), often used in conjunction with a radical initiator or a catalyst. acs.orgnih.gov

A particularly mild and regioselective method for the α-monobromination of β-keto esters employs bromodimethylsulfonium bromide (BDMS). acs.orgorganic-chemistry.orgnih.gov This reagent is effective at producing monobrominated products in high yields without the formation of dibrominated byproducts. organic-chemistry.org The reaction can be carried out at low temperatures (0–5 °C) or room temperature and does not necessitate the use of a base, Lewis acid, or other catalysts. acs.orgorganic-chemistry.orgnih.gov The in-situ generation of BDMS from a DMSO-HBr system has also been reported as a versatile brominating method. rsc.org

Direct Bromination Approaches for this compound

The direct bromination of Methyl 3-oxopentanoate is the most straightforward route to this compound. This typically involves an electrophilic bromination at the α-position to the ester carbonyl group.

Electrophilic Bromination of Methyl 3-Oxopentanoate

Electrophilic bromination is a common strategy for the synthesis of α-bromo-β-keto esters. The reaction proceeds through the enol or enolate form of the β-keto ester, which attacks an electrophilic bromine source.

Optimization of Brominating Agents and Solvents

The choice of brominating agent and solvent is crucial for achieving high yields and selectivity in the α-bromination of β-keto esters. While molecular bromine can be used, alternative reagents are often preferred to enhance safety and control over the reaction. acs.orgrsc.org

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine. nih.gov The reactivity of NBS can be modulated by the choice of solvent and the use of catalysts. For instance, the use of acidic alumina (B75360) in methanol has been shown to promote α-bromination of aralkyl ketones with NBS. nih.gov

Bromodimethylsulfonium bromide (BDMS) has emerged as a highly effective reagent for the α-monobromination of β-keto esters. acs.orgorganic-chemistry.orgnih.gov Reactions with BDMS are typically performed in dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 0–5 °C to room temperature. acs.org This method offers excellent yields and avoids the need for chromatographic purification. acs.orgorganic-chemistry.org

Brominating AgentSolventCatalyst/ConditionsOutcome
Bromine (Br₂)Acetic AcidRoom TemperatureEffective, but can lead to over-bromination.
N-Bromosuccinimide (NBS)MethanolAcidic Al₂O₃Promotes α-bromination. nih.gov
Bromodimethylsulfonium Bromide (BDMS)Dichloromethane0–5 °C or Room TemperatureHigh yield of monobrominated product. acs.orgorganic-chemistry.orgnih.gov
Control of Regioselectivity and Monobromination

A significant challenge in the bromination of β-keto esters is controlling regioselectivity and preventing the formation of di- and polybrominated products. The presence of two potentially enolizable positions in unsymmetrical β-keto esters can lead to a mixture of regioisomers.

The use of milder and more selective brominating agents is key to achieving monobromination. Bromodimethylsulfonium bromide (BDMS) has been demonstrated to be a highly regioselective reagent for the α-monobromination of β-keto esters. acs.orgorganic-chemistry.orgnih.gov It selectively brominates the α-position, providing the desired monobrominated product in excellent yields without the formation of dibrominated byproducts. organic-chemistry.org This method is advantageous due to its simplicity, efficiency, and the absence of a need for added catalysts. acs.orgorganic-chemistry.orgnih.gov

Portion-wise addition of the brominating agent, such as NBS, can also be employed to control the release of the bromonium ion and improve the yield of the desired α-monobrominated product. nih.gov

Mechanistic Studies of α-Bromination

The α-bromination of β-keto esters like methyl 3-oxopentanoate, the direct precursor to this compound, typically proceeds via an acid-catalyzed mechanism. This process involves the formation of an enol intermediate, which is the key reactive species.

The mechanism unfolds through several distinct steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ketone group by an acid catalyst. This increases the acidity of the α-hydrogens.

Enol Formation : A base (which can be the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of a carbon-carbon double bond. This results in the creation of a nucleophilic enol tautomer. The formation of this enol is the slow, rate-determining step of the reaction. libretexts.org

Nucleophilic Attack on Bromine : The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (e.g., Br₂). This step forms a new carbon-bromine bond at the α-position and a protonated carbonyl, creating an oxonium ion intermediate. libretexts.org

Deprotonation : Finally, a base removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final α-brominated product, this compound. libretexts.org

Kinetic studies support this mechanism, showing that the rate of halogenation is dependent on the concentration of the keto ester and the acid catalyst, but independent of the halogen concentration. This confirms that the slow step is the formation of the enol, not the subsequent reaction with the halogen. libretexts.org

Catalytic Approaches in Bromination

To improve the efficiency, selectivity, and environmental profile of the α-bromination of β-keto esters, various catalytic systems have been developed. These approaches aim to replace hazardous reagents and harsh conditions with milder, more effective alternatives.

Heterogeneous Catalysts: Silica-supported catalysts have emerged as an environmentally benign option for the α-bromination of β-keto esters using N-bromosuccinimide (NBS) as the bromine source. tandfonline.comlookchem.com

Silica-supported Sodium Bicarbonate (NaHCO₃·SiO₂) : This heterogeneous catalyst facilitates the selective α-bromination of β-keto esters under mild, room temperature conditions. It allows for high selectivity with good conversion rates and the catalyst can be easily recovered and reused. tandfonline.comresearchgate.net

Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) : This solid acid catalyst is also effective for the α-bromination of β-keto esters and other carbonyl compounds with NBS, producing high yields in short reaction times under mild conditions. researchgate.net

Homogeneous Reagents and Catalysts:

Bromodimethylsulfonium Bromide (BDMS) : This reagent provides a mild and highly regioselective method for the α-monobromination of β-keto esters. acs.orgorganic-chemistry.org It is notable for its high efficiency without the need for an added catalyst, base, or Lewis acid. acs.org Reactions with BDMS proceed smoothly at low temperatures (0–5 °C) or room temperature, giving excellent yields and avoiding the formation of dibrominated byproducts. organic-chemistry.org This makes it a safer and more selective alternative to molecular bromine. acs.org

Titanium-TADDOLato Complexes : For enantioselective synthesis, chiral titanium complexes have been used as catalysts. For instance, Ti(TADDOLato) complexes can catalyze the electrophilic bromination of β-keto esters with NBS, yielding chiral α-bromo products, although the enantioselectivity can vary. researchgate.net

Catalyst/ReagentBromine SourceKey AdvantagesReaction ConditionsReference
NaHCO₃·SiO₂NBSHigh selectivity, reusable catalyst, environmentally friendly.Room temperature tandfonline.comresearchgate.net
NaHSO₄·SiO₂NBSHigh yields, short reaction times, mild conditions.Mild researchgate.net
Bromodimethylsulfonium Bromide (BDMS)BDMS (itself)Excellent yield, high regioselectivity for mono-bromination, no catalyst needed, safer than Br₂.0–5 °C or Room Temperature acs.orgorganic-chemistry.org
Ti(TADDOLato) ComplexesNBSEnables asymmetric synthesis for chiral products.Room Temperature researchgate.net

Alternative Synthetic Pathways to this compound

Besides the direct bromination of a pre-formed β-keto ester, this compound can be synthesized through alternative routes that build the carbon skeleton from different precursors.

Condensation Reactions Utilizing Halogenated Precursors

Condensation reactions, such as the Claisen condensation, offer a powerful method for C-C bond formation. A plausible route to this compound involves the condensation of an enolate with an already halogenated electrophile. For example, the enolate of methyl propanoate can be reacted with methyl bromoacetate. rsc.orgchemicalbook.com

The proposed pathway is as follows:

Enolate Formation : Methyl propanoate is treated with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to deprotonate the α-carbon and form the corresponding enolate.

Nucleophilic Acyl Substitution : The nucleophilic enolate attacks the electrophilic carbonyl carbon of a halogenated precursor like methyl bromoacetate.

Intermediate Formation and Workup : This reaction forms an intermediate that, after an appropriate workup, can yield the target β-keto ester structure. While this specific reaction for this compound is not extensively detailed, the Claisen condensation of methyl propanoate to form methyl 2-methyl-3-oxopentanoate is a well-established parallel. rsc.org This general strategy allows for the construction of the carbon backbone with the bromine atom already incorporated in one of the starting materials.

Esterification Routes from Bromo-Keto Acids

An alternative two-step approach involves first synthesizing the carboxylic acid analogue, 2-bromo-3-oxopentanoic acid, and then converting it to the methyl ester.

α-Bromination of the Carboxylic Acid : The synthesis begins with 3-oxopentanoic acid. The α-bromination of this keto-acid can be achieved using the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orglibretexts.org This classic method involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes and subsequently undergoes α-bromination. libretexts.org Hydrolysis of the resulting α-bromo acyl bromide yields 2-bromo-3-oxopentanoic acid.

Esterification : The 2-bromo-3-oxopentanoic acid is then esterified to produce the final product. This is typically accomplished through a Fischer esterification, where the acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org This reaction converts the carboxylic acid functional group into a methyl ester, yielding this compound.

Industrial and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact.

Process Optimization for High Yield and Purity

Achieving high yield and purity on a large scale is paramount for the commercial viability of this compound. Process optimization focuses on several key areas.

Choice of Brominating Agent : While elemental bromine is inexpensive, it is highly toxic, corrosive, and can lead to the formation of di-brominated and other byproducts, complicating purification. researchgate.net Safer and more selective alternatives like N-bromosuccinimide (NBS) or bromodimethylsulfonium bromide (BDMS) are often preferred in modern industrial processes. tandfonline.comacs.org BDMS is particularly advantageous as it is a solid, reducing volatility risks, and provides high regioselectivity for mono-bromination, often eliminating the need for chromatographic purification. acs.orgsmolecule.com

Control of Reaction Conditions : Strict control over reaction parameters is crucial.

Temperature : Low-temperature conditions (e.g., 0-5 °C) are often employed to minimize side reactions and prevent the formation of impurities.

Stoichiometry : Precise control of the molar ratio of the substrate to the brominating agent is essential to maximize the yield of the desired mono-brominated product and avoid over-bromination. researchgate.net

Catalyst Selection and Recovery : The use of heterogeneous catalysts, such as silica-supported NaHCO₃, simplifies the manufacturing process. tandfonline.comlookchem.com These solid catalysts can be easily removed from the reaction mixture by filtration, which is far more efficient on an industrial scale than extraction or chromatography. The potential for catalyst recycling further enhances the economic and environmental sustainability of the process. tandfonline.com

Process Technology : The adoption of continuous flow reactors can offer significant advantages over traditional batch processing for large-scale synthesis. Flow systems allow for superior control over temperature, mixing, and reaction time, leading to more consistent product quality, higher yields, and improved safety by minimizing the volume of hazardous materials at any given moment. smolecule.com

ParameterClassical ApproachOptimized ApproachBenefit of OptimizationReference
Brominating AgentMolecular Bromine (Br₂)NBS, BDMSIncreased safety, higher selectivity, reduced byproducts. acs.orgresearchgate.net
CatalysisHomogeneous acids (e.g., HBr)Heterogeneous catalysts (e.g., NaHCO₃·SiO₂)Simplified purification, catalyst reusability, greener process. tandfonline.comlookchem.com
PurificationDistillation or Column ChromatographyFiltration (with heterogeneous catalysts), direct use after workup.Reduced cost, time, and solvent waste. acs.org
Process ModeBatch ReactorContinuous Flow ReactorEnhanced safety, better process control, improved consistency and yield. smolecule.com

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of α-bromo-β-keto esters, including this compound, aims to address the shortcomings of traditional methods, which often utilize hazardous reagents like elemental bromine and chlorinated solvents. Modern approaches focus on alternative brominating agents, the use of environmentally benign solvents such as water, solvent-free conditions, and catalytic systems that enhance efficiency and selectivity.

One prominent green strategy involves the replacement of molecular bromine with N-bromosuccinimide (NBS) as the bromine source. NBS is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine. acs.org Research has demonstrated the efficacy of NBS for the α-bromination of β-keto esters under various green conditions. For instance, solvent-free bromination can be achieved by simply triturating a β-keto ester with NBS at room temperature. This method results in a high yield of the monobrominated product, and the succinimide (B58015) byproduct can be removed with water, eliminating the need for organic solvents in the work-up process. acs.org

Catalytic approaches using NBS further enhance the green credentials of the synthesis. The use of a silica-supported sodium bicarbonate (NaHCO₃·SiO₂) catalyst allows for the selective α-bromination of β-keto esters under mild, room temperature conditions with short reaction times. unibo.it This heterogeneous catalyst can be recovered and potentially reused, a key principle of green chemistry.

Another significant advancement is the development of "on water" synthesis, which uses water as the reaction medium, thereby avoiding flammable and toxic organic solvents. thieme-connect.com An aqueous hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system has been shown to be effective for the bromination of ketones and β-keto esters at room temperature without the need for a catalyst. thieme-connect.comrsc.org This method is characterized by the use of inexpensive and environmentally low-impact reagents, with water being the only byproduct from the hydrogen peroxide. thieme-connect.comnih.gov

The use of alternative brominating agents that are less hazardous than elemental bromine is a cornerstone of these green methodologies. Bromodimethylsulfonium bromide (BDMS) has emerged as an effective and regioselective reagent for the α-monobromination of β-keto esters. nih.govsmolecule.com This reagent provides excellent yields at low temperatures (0–5 °C) or room temperature without the need for a Lewis acid or base catalyst, and the work-up procedure is often straightforward, avoiding chromatographic separation. nih.gov

Supramolecular catalysis represents another innovative green approach. The use of β-cyclodextrin as a catalyst in water facilitates the in situ α-bromination of β-keto esters with NBS. researchgate.net The hydrophobic cavity of β-cyclodextrin can enhance the solubility and reactivity of the substrates in water, leading to excellent yields. researchgate.net Furthermore, both the β-cyclodextrin catalyst and the succinimide byproduct are recoverable and reusable, adding to the sustainability of the process. researchgate.net

Photocatalysis offers a modern and energy-efficient route for bromination. Visible-light photoredox catalysis can be employed for the α-bromination of β-ketoesters. unibo.it While specific data for this compound is limited, studies on analogous compounds like Methyl 2-bromo-4,4-dimethyl-3-oxopentanoate have shown high yields. acs.orgresearchgate.net These reactions can often be conducted under mild conditions, are tolerant of various functional groups, and utilize light as a renewable energy source. acs.org

The following table summarizes various green synthetic methodologies applicable to the α-bromination of β-keto esters, which are relevant for the synthesis of this compound. It is important to note that while these methods are established for the general class of β-keto esters, specific yield and reaction condition data for this compound are not always available in the cited literature.

Interactive Data Table: Green Bromination Methods for β-Keto Esters

Brominating System Catalyst/Conditions Solvent Temperature Typical Yield for Analogous Esters Green Chemistry Principles
N-Bromosuccinimide (NBS) Solvent-free, trituration None Room Temp. High Solvent-free, safer reagent
N-Bromosuccinimide (NBS) Silica-supported NaHCO₃ Not specified Room Temp. ~67% (for ethyl acetoacetate) Heterogeneous catalysis, mild conditions
H₂O₂ – HBr Catalyst-free Water ("on water") Room Temp. 69–97% Use of water as solvent, atom economy
Bromodimethylsulfonium Bromide (BDMS) Catalyst-free Not specified 0–5 °C or Room Temp. >90% Less hazardous reagent, high selectivity
N-Bromosuccinimide (NBS) β-Cyclodextrin Water 50 °C 87–94% Supramolecular catalysis, renewable catalyst, water as solvent
Photocatalysis Visible light photocatalyst Acetonitrile (B52724)/Water Room Temp. High (e.g., 93% for a related ester) Use of renewable energy, mild conditions

Reaction Chemistry and Mechanistic Insights of Methyl 2 Bromo 3 Oxopentanoate

Nucleophilic Substitution Reactions at the α-Brominated Carbon

The presence of a bromine atom on the carbon alpha to the ester carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl and ester groups enhances the electrophilicity of the α-carbon, facilitating the displacement of the bromide ion, which is a good leaving group. These reactions are fundamental to the synthetic utility of methyl 2-bromo-3-oxopentanoate, enabling the introduction of a wide array of functional groups.

Direct Displacement Reactions (S_N2)

Nucleophilic substitution at the α-brominated carbon of this compound typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.org In this concerted, one-step process, the nucleophile attacks the electrophilic carbon from the backside relative to the bromine atom, leading to an inversion of stereochemistry at the reaction center. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub The unhindered nature of the secondary carbon atom in this compound allows for facile approach by the nucleophile, favoring the S_N2 pathway. libretexts.org

Reactions with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and carboxylates, readily react with this compound to form new carbon-oxygen bonds. For instance, the reaction with an alkoxide ion (RO⁻) would yield a methyl 2-alkoxy-3-oxopentanoate derivative. These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the oxygen species. The reactivity of oxygen nucleophiles in S_N2 reactions is well-established. pressbooks.pub

Reactions with Nitrogen-Based Nucleophiles (e.g., Hydrazine)

Nitrogen-based nucleophiles, including amines and their derivatives like hydrazine (B178648), are effective in displacing the bromide atom. The reaction with hydrazine, for example, can lead to the formation of a hydrazinyl derivative, which can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. fabad.org.tr The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the electrophilic α-carbon. raco.cat The reaction of similar α-bromoketones with hydrazine has been shown to produce pyridazinone derivatives through subsequent cyclization. raco.catnih.gov

Reactions with Sulfur-Based Nucleophiles (e.g., Thiourea)

Sulfur-based nucleophiles, such as thiols and thiourea (B124793), are particularly potent nucleophiles due to the high polarizability and acidity of sulfur compounds. libretexts.org The reaction of α-bromo ketones with thiourea is a well-documented method for the synthesis of aminothiazole rings. thieme-connect.deresearchgate.net In the case of this compound, the reaction with thiourea would proceed via nucleophilic attack by the sulfur atom on the α-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization involving the nitrogen atom and the ketone carbonyl group, ultimately forming a thiazole (B1198619) derivative.

Comparison of Reactivity with Different Nucleophiles

The rate and efficiency of the nucleophilic substitution reaction on this compound are influenced by the nature of the nucleophile. Generally, nucleophilicity increases with increasing basicity and polarizability.

Nucleophile TypeExampleGeneral ReactivityProduct Type
Oxygen-basedAlkoxides (RO⁻)Moderate to goodEther
Nitrogen-basedHydrazine (H₂NNH₂)GoodHydrazinyl derivative
Sulfur-basedThiourea (H₂NCSNH₂)ExcellentThiazole precursor

This table provides a generalized comparison of nucleophile reactivity.

Sulfur nucleophiles are typically more reactive than their oxygen counterparts in S_N2 reactions. libretexts.org This is attributed to the "alpha effect" observed in nucleophiles like hydrazine, where the presence of an adjacent atom with a lone pair of electrons enhances nucleophilicity.

Transformations of the Carbonyl Group (C3-Keto)

The C3-keto group in this compound is another key site for chemical transformations. This carbonyl group can undergo a variety of reactions, including reductions and condensations.

The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com This transformation is significant for generating hydroxyl derivatives which can be used in further synthetic steps. smolecule.com

Furthermore, the C3-keto group can participate in condensation reactions. For instance, it can react with amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. raco.cat The presence of the α-bromo substituent can influence the reactivity of the keto group, and in some cases, reactions may involve both the α-carbon and the carbonyl group, leading to the formation of cyclic products.

Selective Reduction to Hydroxyl Groups

The ketone functional group in this compound is susceptible to reduction, yielding a hydroxyl group. This transformation can be achieved using various reducing agents. For instance, the keto group can be reduced to a hydroxyl group utilizing reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com This selective reduction is a critical step in the synthesis of more complex molecules where a secondary alcohol is required.

Achieving stereocontrol during the reduction of the prochiral ketone in this compound is a significant area of research. Biocatalytic approaches, employing enzymes such as ketoreductases (KRs), have shown considerable promise in achieving high stereoselectivity. researchgate.netresearchgate.net These enzymatic reductions can selectively produce one of the four possible stereoisomeric alcohol products. researchgate.net For example, studies on analogous β-keto esters have demonstrated that microorganisms like Rhodotorula glutinis can effectively catalyze the stereoselective reduction of the keto group. researchgate.net The choice of biocatalyst and reaction conditions can influence which stereoisomer is predominantly formed. google.com

Table 1: Stereoselective Reduction of β-Keto Esters

Substrate Biocatalyst Product Enantiomeric Excess
Methyl 3-oxopentanoate (B1256331) Rhodotorula glutinis Methyl 3-hydroxypentanoate >99%
Ethyl 3-oxopentanoate Plant cells Ethyl 3-hydroxypentanoate High

This table is illustrative and based on findings for similar β-keto esters, highlighting the potential for stereoselective reduction of this compound.

Oxidation Pathways

The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives. smolecule.com Oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed for this purpose. For instance, in a related compound, ethyl 4-bromo-3-oxopentanoate, oxidation with KMnO4 in the presence of sulfuric acid yields the corresponding carboxylic acid. The specific products of oxidation will depend on the strength of the oxidizing agent and the reaction conditions employed.

Enolate Chemistry and α-Alkylation Reactions

The presence of α-hydrogens between the two carbonyl groups in this compound makes it acidic and amenable to enolate formation. libretexts.org

The enolate of this compound can be generated by treatment with a suitable base. libretexts.orgmasterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. mnstate.edu The resulting enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atoms of the carbonyl groups, and it tends to react with electrophiles at the carbon position. masterorganicchemistry.com

The enolate of this compound can readily participate in SN2 reactions with alkyl halides, a process known as alkylation. libretexts.orgmasterorganicchemistry.com This reaction forms a new carbon-carbon bond at the α-position. libretexts.org For successful alkylation, primary or secondary alkyl halides are preferred, as tertiary halides are more likely to undergo elimination reactions. libretexts.org This methodology is analogous to the well-established acetoacetic ester synthesis, which allows for the conversion of alkyl halides into methyl ketones. libretexts.org Besides alkylation, the enolate can also undergo acylation reactions when treated with acylating agents.

Cyclization and Heterocycle Formation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions to form rings.

This compound and its analogs are used in the synthesis of heterocycles like furans and pyrroles. For example, the related ethyl 4-bromo-3-oxopentanoate reacts with thiourea to form a thiazole ring. It can also be a precursor for the synthesis of oxazole (B20620) derivatives. evitachem.com Furthermore, similar bromo-keto esters can undergo palladium-catalyzed cyclization reactions to form five- and six-membered heterocycles, including indolines and 2,3-dihydrobenzofurans. rsc.org The bromo substituent acts as a good leaving group, facilitating these cyclization processes. The specific heterocyclic system formed depends on the reaction partner and the conditions employed. For instance, reactions with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reactions with amidines can yield pyrimidines. The intramolecular cyclization of derivatives of this compound can also lead to the formation of fused heterocyclic systems. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sodium borohydride
Lithium aluminum hydride
Methyl 3-hydroxypentanoate
Rhodotorula glutinis
Ethyl 3-hydroxypentanoate
Benzyl 3-hydroxybutyrate
Potassium permanganate
Chromium trioxide
Ethyl 4-bromo-3-oxopentanoate
Sulfuric acid
Lithium diisopropylamide
Furan (B31954)
Pyrrole (B145914)
Thiazole
Oxazole
Indoline
2,3-Dihydrobenzofuran
Pyrazole
Pyrimidine
Methyl 3-oxopentanoate
Ethyl 3-oxopentanoate

Thiazole Ring Formation (e.g., in PPAR Agonist Synthesis)

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring, and this compound serves as a key precursor in this reaction. The synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. In the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonist synthesis, the analog ethyl 4-bromo-3-oxopentanoate reacts with thiourea to form a thiazole ring, a critical step in building the core structure of these biologically active molecules. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole (B372263) derivative. The efficiency of this cyclization is notable, with high yields reported for related structures.

The general mechanism for Hantzsch thiazole synthesis is depicted below:

Step 1: Nucleophilic attack of the thioamide sulfur on the α-carbon bearing the bromine.

Step 2: Intramolecular cyclization through the attack of the thioamide nitrogen on the carbonyl carbon.

Step 3: Dehydration to form the aromatic thiazole ring.

This methodology is not limited to thiourea; various substituted thioamides can be employed to generate a library of thiazole derivatives with diverse functionalities. The reactivity of the α-bromoketone moiety in this compound makes it an ideal substrate for this transformation.

Imidazo[1,2-a]pyridine (B132010) Skeleton Construction

This compound and its ethyl ester analog are crucial reagents for the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The construction of this heterocyclic system is typically achieved through a bicomponent cyclization reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone.

In a notable example, ethyl 2-bromo-3-oxopentanoate is reacted with 5-bromo-3-methylpyridin-2-amine to construct the core of Ziritaxestat (GLPG-1690). This reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular condensation between the remaining amino group and the ketone carbonyl, and subsequent dehydration to form the fused bicyclic system.

Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis:

Reactants Solvent Additives Temperature Yield Reference
5-bromo-3-methylpyridin-2-amine, ethyl 2-bromo-3-oxopentanoate EtOH None Reflux 69.1%
5-bromo-3-methylpyridin-2-amine, ethyl 2-bromo-3-oxopentanoate n-BuOH None Reflux 78.5%

The reaction conditions can be optimized by varying the solvent and temperature, with n-butanol often providing higher yields compared to ethanol. The versatility of this method allows for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines by employing different 2-aminopyridines and α-haloketones.

Isoxazole (B147169) Synthesis

This compound can be utilized in the synthesis of isoxazole rings, which are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. A common route to isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). While direct synthesis from this compound is less commonly documented, its 1,3-dicarbonyl core structure suggests its potential as a precursor.

The general synthesis involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound, where one carbonyl group forms an oxime with the amino group of hydroxylamine, and the other carbonyl undergoes cyclization with the hydroxyl group, followed by dehydration to yield the isoxazole ring. The presence of the bromine atom in this compound could offer a handle for further functionalization of the resulting isoxazole.

In a related synthesis, the analog methyl 4-bromo-3-oxopentanoate has been used to prepare 2-[5-methyl-2-(5-methyl-isoxazol-3-yl)-oxazol-4-yl]-acetic acid methyl ester, indicating the utility of brominated β-ketoesters in constructing complex heterocyclic systems that include an isoxazole ring.

Other Annulation Reactions

The reactivity of this compound extends to other annulation reactions for the construction of various heterocyclic systems. For instance, its structural analog, ethyl 2-bromo-4-methyl-3-oxopentanoate, is used to synthesize thiazole-based frameworks. The presence of both a bromine atom and a β-ketoester functionality allows for sequential or one-pot reactions to build complex molecular architectures.

The dual electrophilic nature of the molecule, at the bromine-bearing carbon and the ketone carbonyl, allows it to react with a variety of dinucleophilic species to form different ring systems. These reactions often proceed with high regioselectivity, dictated by the relative reactivity of the electrophilic centers and the nature of the nucleophile.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound makes it a suitable electrophilic partner in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of biaryl structures. The bromine atom in this compound can serve as an effective leaving group in such reactions. In a typical Suzuki coupling, the α-bromo-β-ketoester would react with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base.

Typical Conditions for Suzuki-Miyaura Coupling:

Component Example
Electrophile Aryl or vinyl halide (e.g., this compound)
Nucleophile Aryl or vinyl boronic acid/ester
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃

While specific examples for this compound are not extensively detailed in the provided results, the reactivity of similar brominated compounds in palladium-catalyzed reactions is well-established. For instance, ethyl 4-bromo-3-oxopentanoate is reported to participate in Suzuki-Miyaura couplings with arylboronic acids to form biaryl derivatives. These reactions typically proceed with good yields and tolerate a variety of functional groups.

Stereochemical Aspects and Chiral Synthesis

The stereochemistry of reactions involving this compound is a critical aspect of its synthetic utility, enabling the construction of complex, stereodefined molecules. The presence of multiple functional groups allows for a variety of stereoselective transformations.

Enantioselective reactions aim to produce one enantiomer of a chiral product in excess over the other. For substrates like this compound and its analogs, asymmetric hydrogenation and cyclopropanation are notable examples.

Asymmetric hydrogenation of the ketone functionality in β-keto esters is a powerful method for creating chiral β-hydroxy esters. While direct studies on this compound are not prevalent, research on the closely related substrate, methyl 3-oxopentanoate, provides significant insight. The use of ruthenium catalysts with mixed bidentate phosphine (B1218219) ligands has shown high efficiency. d-nb.info For instance, a catalyst formed by reacting [RuCl2(p-cymene)]2 with a phosphine-phosphoramidite ligand (Ligand 36) induced an enantiomeric excess (ee) of 96% in the hydrogenation of methyl 3-oxopentanoate. d-nb.info Such catalytic systems are highly modular, allowing for the synthesis of various ligands to optimize enantioselectivity for different substrates. d-nb.info

Another significant enantioselective transformation is the intermolecular organophotocatalytic cyclopropanation. This method has been successfully applied to unactivated olefins using α-bromo-β-ketoesters. nih.gov The reaction is catalyzed by an organophotocatalyst, such as a benzothiazinoquinoxaline, and can proceed with low catalyst loading (e.g., 0.5 mol %). nih.gov This approach is notable for its broad functional group tolerance and provides access to highly substituted cyclopropanes, which are valuable synthetic building blocks. nih.gov

Table 1: Enantioselective Hydrogenation of a Methyl 3-oxopentanoate Analog This table is based on data for a benchmark substrate analogous to the title compound.

Catalyst System Substrate Transformation Enantiomeric Excess (ee) Reference
[RuCl2(p-cymene)]2 + Ligand 36 Methyl 3-oxopentanoate Asymmetric Hydrogenation 96% d-nb.info

Diastereoselective reactions are crucial when a new stereocenter is created in a molecule that already possesses one. The goal is to control the relative configuration of the stereocenters.

Aldol-type reactions involving the enolate of 3-oxopentanoate derivatives are a prime example of diastereoselective C-C bond formation. In the synthesis of 1-β-methylcarbapenem antibiotics, a stereoselective aldol-type reaction was performed between the dianion of a 3-oxopentanoate and 4-acetoxyazetidinone. cdnsciencepub.com This key step established the desired stereochemistry at the newly formed chiral centers, demonstrating the utility of such substrates in constructing complex pharmaceutical intermediates. cdnsciencepub.com

Furthermore, cycloaddition reactions involving related α-bromo-β-keto ester systems can proceed with high diastereoselectivity. orgsyn.org For instance, the [4+2] cycloaddition of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate with various dienes afforded cycloadducts as single regio- and stereoisomers in good yields. orgsyn.org This stereocontrol is dictated by the orbital interactions and steric constraints of the transition state.

Diastereoselective additions to chiral N-tert-butanesulfinyl imines represent another important class of reactions. researchgate.net The coupling of these imines with ester enolates can proceed with high diastereoselectivity, providing a route to enantiomerically enriched β-amino esters. researchgate.net The stereochemical outcome is often controlled by the formation of a rigid, chelated transition state involving the sulfinyl group. researchgate.net

Table 2: Examples of Diastereoselective Reactions with Related Keto Esters

Reaction Type Substrates Key Feature Outcome Reference
Aldol-type Reaction 3-Oxopentanoate dianion + 4-Acetoxyazetidinone Metal salt-mediated condensation Stereoselective formation of a carbapenem (B1253116) intermediate cdnsciencepub.com
[4+2] Cycloaddition Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate + Diene Base-mediated cycloaddition Single regio- and stereoisomer product orgsyn.org
Aza-Henry Reaction Chiral tert-Butanesulfinyl Imine + Nitrobutanoate Base-promoted addition High diastereoselectivity, access to piperidine-2,5-diones researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity and optimizing synthetic outcomes. Investigations focus on reaction pathways, intermediates, and the kinetics of key transformations.

The reactivity of this compound is dominated by its three functional groups: the ester, the ketone, and the carbon-bromine bond.

Enolate-Mediated Reactions: The protons on the carbon atom alpha to both the ester and ketone (C2) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in many reactions. For example, in nucleophilic substitution reactions, the enolate can act as a nucleophile. In Favorskii-type rearrangements of analogous α-haloketones, the reaction can proceed through a cyclopropanone (B1606653) intermediate formed from the enolate. researchgate.net

Nucleophilic Substitution: The bromine atom at the C2 position is a good leaving group, making the compound susceptible to SN2 reactions. Nucleophiles such as amines, thiols, or other carbanions can displace the bromide to form new C-N, C-S, or C-C bonds.

Radical Pathways: Under photocatalytic conditions, the C-Br bond can undergo homolytic cleavage to generate a radical intermediate. In the organophotocatalytic cyclopropanation of olefins with α-bromo-β-ketoesters, the proposed mechanism involves the photocatalyst generating a radical from the bromoester, which then adds to the olefin. A subsequent radical-polar crossover mechanism and enolization lead to the final cyclopropane (B1198618) product. nih.gov

Cycloaddition Intermediates: In [4+2] cycloadditions with related bromo-enone systems, the reaction is believed to proceed through a highly reactive cyclopentadienone intermediate, which is generated in situ and rapidly undergoes dimerization or cycloaddition. orgsyn.org

While specific kinetic data for this compound are not extensively published, principles from analogous systems provide valuable insights.

The kinetics of reactions involving α-haloketones are often studied to understand the reaction mechanism. For instance, studies on the N-bromination of related compounds show that the reactions are typically first-order with respect to both the substrate and the brominating agent. researchgate.net The reaction rates tend to increase with the nucleophilicity of the substrate. researchgate.net It is reasonable to expect that the reaction of this compound with various nucleophiles would follow similar second-order kinetics.

In enzymatic kinetic resolutions of related keto esters, the reaction rate is influenced by parameters such as pH, temperature, and the presence of co-solvents. researchgate.netblucher.com.br These factors can be adjusted to optimize both the reaction speed and the stereoselectivity of the enzymatic transformation. blucher.com.br For chemical reactions, factors like solvent polarity and catalyst concentration are key variables that would influence the rate of transformation. For example, the bromination of β-keto esters is sensitive to the solvent and catalyst used, which can affect the rate of enolization and subsequent reaction with the electrophilic bromine source.

Carbocation rearrangements are a common feature in reactions that proceed through positively charged intermediates, although they are less common for α-bromo-β-keto esters under typical nucleophilic or basic conditions. However, under specific conditions (e.g., strongly acidic or with Lewis acids), the formation of a carbocation intermediate could occur, making rearrangements possible. pressbooks.pub

A classic example of such a process is the hydride shift, first proposed by Whitmore. pressbooks.pub If a reaction involving a related substrate were to generate a secondary carbocation, and a hydrogen atom on an adjacent carbon could move to create a more stable tertiary carbocation, this rearrangement would likely occur. pressbooks.pubmasterorganicchemistry.com This involves the shift of a hydrogen atom with its bonding electron pair (:H-) to the adjacent positively charged carbon. pressbooks.pub

Similarly, an alkyl shift (e.g., a methyl shift) can occur if it leads to a more stable carbocation. pressbooks.pub For example, the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl leads to a rearranged product because a secondary carbocation rearranges to a more stable tertiary carbocation via the migration of a methyl group. pressbooks.pub

In the context of a molecule like this compound, if a reaction pathway led to the loss of the bromide to form a carbocation at C2, this secondary carbocation would be adjacent to a carbonyl group. While resonance stabilization from the carbonyl oxygen is possible, rearrangements could be envisaged in more complex analogs. For instance, in the pinacol (B44631) rearrangement of 1,2-diols, the formation of a carbocation adjacent to an oxygen-bearing carbon triggers the migration of an alkyl or aryl group to form a stable ketone. libretexts.org This highlights the strong driving force for rearrangements that lead to more stable intermediates. libretexts.org

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

Methyl 2-bromo-3-oxopentanoate serves as a fundamental starting material for the assembly of intricate molecular frameworks. Its reactivity allows for participation in numerous synthetic methodologies, making it a valuable tool for chemists. The presence of both electrophilic centers (the carbon bearing the bromine and the carbonyl carbon) and a potential nucleophilic center (the enolizable α-carbon) enables its use in a diverse range of reactions, including alkylations and cycloadditions. This versatility facilitates the construction of complex carbon skeletons that form the core of many advanced materials and biologically active compounds.

Role in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry extensively utilizes this compound as a key intermediate for the synthesis of various therapeutic agents. Its ability to participate in the formation of diverse chemical structures makes it a prime candidate for developing new drug candidates.

Peroxisome Proliferator-Activated Receptors (PPARs) are crucial drug targets for managing metabolic disorders. Research has shown that related bromo-oxopentanoate esters are instrumental in the synthesis of PPAR agonists. For instance, ethyl 4-bromo-3-oxopentanoate, a structurally similar compound, is synthesized through the bromination of ethyl 3-oxopentanoate (B1256331) and serves as a key intermediate for PPAR agonists. This synthesis route has been reported to be efficient, with high yields of the desired brominated product. The resulting compound is then further elaborated to create complex molecules that can modulate PPAR activity. evitachem.com The development of triple-acting PPAR agonists, which target PPARα, γ, and δ simultaneously, has also utilized starting materials like 3-oxopentanoic acid methyl ester. researchgate.netresearchgate.net

The structural features of this compound make it a suitable precursor for a range of bioactive compounds.

Carbapenems: Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of key intermediates for 1-β-methylcarbapenem antibiotics involves the stereoselective reaction of a 3-oxopentanoate derivative with an azetidinone core. cdnsciencepub.com This highlights the importance of the oxopentanoate structure in building the complex framework of these life-saving drugs. juniperpublishers.comresearchgate.net

Pheromones: This compound and its derivatives are also employed in the synthesis of insect pheromones, which are crucial for pest management. For example, the aggregation pheromone of the granary weevil, sitophilate, has been synthesized from methyl 3-oxopentanoate. researchgate.net Similarly, the synthesis of (+)-sitophilure, the aggregation pheromone for the rice and maize weevils, has been achieved using methyl 3-oxopentanoate as a starting material. researchgate.netscielo.br

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Brominated compounds like this compound are pivotal in the synthesis of these scaffolds. researchgate.net The bromine atom acts as a versatile handle for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse heterocyclic systems such as thiazoles, imidazoles, and pyrazoles. researchgate.netrsc.org For instance, a general synthesis of imidazo[1,2-a]pyridine (B132010) and imidazo[2,1-b]thiazole (B1210989) scaffolds involves the reaction of an α-halo-ketone like this compound with appropriate amino-heterocycles. google.com These heterocyclic frameworks are central to the development of new drugs with a wide range of biological activities. researchgate.net

Contributions to Agrochemical Synthesis

The utility of this compound extends to the agrochemical sector. It serves as an intermediate in the production of pesticides and other crop protection agents. medchemexpress.comevitachem.com The ability to introduce specific functional groups and build complex molecular structures allows for the design of targeted and effective agrochemicals.

Applications in the Synthesis of Specialty Chemicals and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is a valuable intermediate in the broader chemical industry for the production of specialty and fine chemicals. evitachem.com These include materials with unique properties, such as specialty polymers and compounds used in the flavor and fragrance industry. Its reactivity and versatility make it a key component in the synthesis of high-value chemical products.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Methyl 2-bromo-3-oxopentanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments. The chemical shift (δ) of each signal is influenced by the electronegativity of nearby atoms and the presence of pi systems.

The methoxy (B1213986) protons (-OCH₃) are expected to appear as a singlet at approximately 3.7-3.8 ppm, deshielded by the adjacent oxygen atom of the ester group.

The methine proton (-CHBr) is significantly deshielded by both the electronegative bromine atom and the adjacent ketone carbonyl group, leading to an expected chemical shift in the range of 4.5-5.0 ppm. This proton would appear as a triplet due to coupling with the neighboring methylene (B1212753) protons.

The methylene protons (-CH₂CH₃) are adjacent to a carbonyl group, which shifts them downfield to around 2.8-3.0 ppm. This signal would be a quartet due to coupling with the methyl protons.

The methyl protons (-CH₂CH₃) of the ethyl group are in a standard alkyl environment and are expected to resonate at approximately 1.1-1.2 ppm as a triplet, coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OCH₃ 3.7 – 3.8 Singlet (s) 3H
-CHBr 4.5 – 5.0 Triplet (t) 1H
-CH₂CH₃ 2.8 – 3.0 Quartet (q) 2H

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated, corresponding to each unique carbon atom.

The ketone carbonyl carbon (C=O) is highly deshielded and expected to appear in the range of 190-200 ppm.

The ester carbonyl carbon (C=O) is also deshielded but typically appears slightly upfield from a ketone, around 165-170 ppm.

The methine carbon attached to bromine (-CHBr) would be found in the 45-55 ppm region.

The methoxy carbon (-OCH₃) is expected to resonate at approximately 52-54 ppm.

The methylene carbon (-CH₂CH₃) , being alpha to a carbonyl, is predicted to be in the 35-40 ppm range.

The methyl carbon (-CH₂CH₃) of the ethyl group is the most shielded, appearing around 7-10 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ketone C=O 190 – 200
Ester C=O 165 – 170
-CHBr 45 – 55
-OCH₃ 52 – 54
-CH₂CH₃ 35 – 40

For unambiguous assignment of the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methine proton (-CHBr) and the methylene protons (-CH₂CH₃), as well as between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show cross-peaks connecting the ¹H signal of the methine to the ¹³C signal of the -CHBr carbon, the methoxy protons to the methoxy carbon, and the respective methylene and methyl protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations include the methoxy protons to the ester carbonyl carbon, the methine proton to both carbonyl carbons, and the methylene protons to the ketone carbonyl carbon and the terminal methyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its two carbonyl groups.

The ester carbonyl (C=O) stretch is expected to appear as a strong, sharp peak around 1740-1750 cm⁻¹.

The ketone carbonyl (C=O) stretch would also be a strong, sharp peak, typically found at a slightly lower wavenumber, around 1720-1725 cm⁻¹. The presence of the adjacent electronegative bromine atom can slightly increase this frequency.

A C-O stretching band from the ester group would be visible in the 1200-1300 cm⁻¹ region.

The C-Br stretch would appear in the fingerprint region, typically between 500-650 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. The C=O stretches would also be visible, though typically weaker than in the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Frequency (cm⁻¹) Intensity
Ester Carbonyl C=O 1740 – 1750 Strong, Sharp
Ketone Carbonyl C=O 1720 – 1725 Strong, Sharp
Ester C-O C-O 1200 – 1300 Strong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and valuable structural information based on fragmentation patterns.

The molecular formula of this compound is C₆H₉BrO₃. A key feature in its mass spectrum would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). libretexts.org

Common fragmentation pathways for α-bromo-β-keto esters include alpha-cleavage adjacent to the carbonyl groups. libretexts.org

Loss of the methoxy radical (•OCH₃, 31 Da) from the ester.

Loss of the ethyl radical (•CH₂CH₃, 29 Da) from the ketone.

Cleavage resulting in the acylium ion [CH₃CH₂CO]⁺ (m/z = 57).

Loss of a bromine radical (•Br, 79 or 81 Da).

High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. The calculated exact mass for the [M]⁺ ion of C₆H₉⁷⁹BrO₃ is 207.97895 Da, and for C₆H₉⁸¹BrO₃ it is 209.97690 Da. Observing these masses would provide definitive confirmation of the compound's elemental composition.

Table 4: Expected Molecular Ions and Fragments in the Mass Spectrum of this compound

Ion Formula m/z (for ⁷⁹Br) m/z (for ⁸¹Br)
[M]⁺ [C₆H₉BrO₃]⁺ 208 210
[M - •OCH₃]⁺ [C₅H₆BrO₂]⁺ 177 179
[M - •CH₂CH₃]⁺ [C₄H₄BrO₃]⁺ 179 181
[M - •Br]⁺ [C₆H₉O₃]⁺ 129 129

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to track its formation during a chemical reaction and to isolate it from starting materials, by-products, and other impurities.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of organic reactions, such as the synthesis of this compound. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can observe the consumption of reactants and the formation of the product over time.

In a typical synthesis, such as the bromination of Methyl 3-oxopentanoate (B1256331), TLC can be used to determine the reaction's endpoint. chemicalbook.com The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (an eluent). The choice of eluent is critical for achieving good separation. For compounds with polarity similar to this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. chemicalbook.comresearchgate.net After elution, the spots corresponding to different compounds are visualized, often under a UV lamp, allowing for the calculation of their retention factor (Rf) values. researchgate.net The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Table 1: Representative TLC Conditions for Monitoring Reactions Involving Halogenated Keto Esters

ParameterDescription
Stationary Phase Silica gel
Mobile Phase (Eluent) Petroleum ether / Ethyl acetate (20:1) chemicalbook.com
Ethyl acetate / Hexane (30%) researchgate.net
Visualization UV Lamp researchgate.net
Application Monitoring the consumption of starting material (e.g., Methyl 3-oxopentanoate) and formation of the brominated product.

For more detailed quantitative analysis and for purification, Gas Chromatography (GC) and Liquid Chromatography (LC) are employed.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. While specific methods for this compound are not extensively detailed, methods for the related precursor, Methyl 3-oxopentanoate, can be adapted. researchgate.net Typically, a GC analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. researchgate.net This technique is highly effective for assessing the purity of the final product and quantifying any volatile impurities.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for both analysis and purification. For purification on a larger scale, column chromatography over silica gel is a standard procedure. chemicalbook.com In this method, the crude product is loaded onto a column packed with silica gel and eluted with a solvent system, such as petroleum ether/ethyl acetate, to separate this compound from other components. chemicalbook.com For analytical purposes, HPLC offers higher resolution and sensitivity. A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water, is a common approach for analyzing organic molecules of this type. sielc.com

Table 2: Potential GC and LC Methodologies for this compound Analysis

TechniqueStationary PhaseMobile Phase / Carrier GasDetectorApplication
GC FAME-type capillary columnHelium or NitrogenFIDPurity assessment, quantification of volatile impurities. researchgate.net
LC (Column) Silica gelPetroleum ether / Ethyl acetate (20:1)-Preparative purification. chemicalbook.com
LC (HPLC) C18 (Reverse-Phase)Acetonitrile / WaterUVPurity analysis, quantitative analysis. sielc.com

Advanced Analytical Methods for Purity and Isomeric Analysis (e.g., Chiral HPLC)

This compound possesses a chiral center at the second carbon atom (the α-carbon), meaning it can exist as a pair of enantiomers. Distinguishing between and separating these enantiomers is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and analysis of enantiomers. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net

The selection of the appropriate CSP is crucial for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and frequently used for a broad range of racemic compounds. windows.net These columns, often coated with derivatives like tris(3,5-dimethylphenylcarbamate), can resolve enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole, and steric effects. researchgate.netwindows.net The analysis allows for the determination of the enantiomeric excess (ee) or optical purity of a sample of this compound.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC-Based Enantiomeric Analysis

CSP ClassExample DerivativeSeparation Principle
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) researchgate.netForms transient diastereomeric complexes with enantiomers through hydrogen bonding, π-π interactions, and steric hindrance. nih.govmdpi.com
Polysaccharide-based Amylose tris(3-chloro-5-methylphenylcarbamate) nih.govOffers complementary selectivity to cellulose-based phases for resolving a wide range of racemates.
Pirkle-type (R)-N-(3,5-Dinitrobenzoyl)phenylglycineBased on π-acid/π-base interactions, dipole stacking, and hydrogen bonding.
Cyclodextrin-based Hydroxypropyl-β-cyclodextrin nih.govEnantiomers are separated based on their differential inclusion into the chiral cavity of the cyclodextrin (B1172386) molecule.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties and predicting the reactivity of organic compounds. For a molecule like methyl 2-bromo-3-oxopentanoate, these calculations can provide a detailed understanding of its electronic landscape and the energetic profiles of its reactions.

The reactivity of this compound is largely dictated by its electronic structure, including the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO). The presence of electron-withdrawing carbonyl and ester groups, along with the electronegative bromine atom, creates distinct electrophilic centers.

DFT calculations on analogous α-haloketones reveal that the LUMO is often a combination of the π(C=O) and σ(C-X) orbitals, resulting in a lower energy LUMO that makes the molecule more susceptible to nucleophilic attack. This orbital interaction is key to understanding the enhanced reactivity of α-haloketones compared to simple alkyl halides. stackexchange.com

One of the primary reactions of β-keto esters is the formation of enolates through deprotonation of the α-carbon. libretexts.org The stability of the resulting enolate intermediate is crucial for subsequent reactions. Quantum chemical calculations can predict the energetics of this process. For instance, the acidity of the α-hydrogen in β-keto esters is significantly higher than in simple ketones due to the resonance stabilization of the conjugate base, where the negative charge is delocalized over two oxygen atoms.

Table 1: Representative Calculated Electronic Properties of an Analogous α-Bromo Ketone (Data is illustrative and based on general findings for similar molecules, not specific to this compound)

Property Atom Calculated Value
Mulliken Atomic Charge Carbonyl Carbon +0.4 to +0.6 e
α-Carbon +0.1 to +0.2 e
Bromine Atom -0.1 to -0.2 e
Frontier Orbital Energies HOMO ~ -7.0 eV
LUMO ~ -1.5 eV
HOMO-LUMO Gap ~ 5.5 eV

This interactive table provides representative values for electronic properties of α-bromo ketones based on DFT calculations. A lower HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

A critical aspect of computational chemistry is the ability to map out the potential energy surface of a reaction, including the identification of transition states and the calculation of activation energy barriers. For this compound, two key reaction pathways are the SN2 reaction at the α-carbon and the Favorskii rearrangement.

In an SN2 reaction, a nucleophile attacks the α-carbon, leading to the displacement of the bromide ion. libretexts.org This process occurs via a single, concerted step that passes through a high-energy transition state. pressbooks.pub Computational studies on analogous systems, such as the reaction of α-bromoacetophenone with various nucleophiles, have used DFT to model this transition state and calculate the associated energy barrier. pressbooks.pub The transition state is characterized by a pentacoordinated carbon atom where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. libretexts.org

Table 2: Representative Calculated Activation Energies for Reactions of Analogous α-Halo Ketones (Data is illustrative and based on general findings for similar molecules, not specific to this compound)

Reaction Type Nucleophile Calculated Activation Energy (kcal/mol)
SN2 Reaction Methoxide 10 - 15
Phenoxide 12 - 18
Favorskii Rearrangement (Enolate cyclization) 5 - 10

This interactive table shows typical activation energy ranges for key reactions of α-halo ketones, as determined by quantum chemical calculations. Lower activation energies indicate faster reaction rates.

The Favorskii rearrangement is a more complex pathway that is initiated by the formation of an enolate at the α'-carbon, followed by an intramolecular SN2 reaction to form a cyclopropanone (B1606653) intermediate. libretexts.orgchemrxiv.org High-level ab initio calculations on α-chloroenolates have been used to investigate the stereochemistry and energy barriers of this cyclization step. researchgate.net These studies have identified both "inversion" and "retention" pathways for the ring closure, with the inversion pathway generally being more favorable. researchgate.net The subsequent nucleophilic attack on the cyclopropanone and ring-opening are also amenable to computational analysis.

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations are excellent for studying the energetics of specific reaction steps, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules and their reaction pathways over time, including the explicit effects of solvent. MD simulations of organic molecules in solution can reveal important information about solvation effects, conformational changes, and the diffusion of reactants. researchgate.netfossee.in

For a reaction involving this compound in a solvent like ethanol, MD simulations could be used to study the solvation shell around the molecule and how it influences the approach of a nucleophile. nih.gov The simulations can track the trajectories of all atoms in the system over time, providing a microscopic view of the reaction dynamics. For instance, simulations can show how solvent molecules arrange themselves to stabilize the transition state of an SN2 reaction. libretexts.org

Although computationally intensive, MD simulations coupled with quantum mechanics (QM/MM methods) can be used to model the reaction itself. In this approach, the reacting molecules are treated with a high level of quantum mechanics theory, while the surrounding solvent is modeled using classical mechanics. This allows for the study of reaction dynamics in a condensed-phase environment.

Mechanistic Pathway Predictions and Validation

Theoretical calculations are crucial for predicting and validating reaction mechanisms. For this compound, the primary competing pathways under basic conditions are direct nucleophilic substitution (SN2) and the Favorskii rearrangement.

Computational studies can help to predict which pathway is more likely under different conditions. For example, the presence of an enolizable α'-hydrogen is a prerequisite for the standard Favorskii mechanism. chemrxiv.org DFT calculations can determine the relative acidities of the α and α' protons to predict which enolate is more likely to form.

Furthermore, the calculated activation barriers for the SN2 displacement versus the intramolecular cyclization of the enolate can provide a quantitative prediction of the product distribution. The nature of the substrate, nucleophile, and solvent can all be modeled to understand their influence on the reaction outcome. For instance, bulky substituents on the α-carbon can sterically hinder the backside attack required for an SN2 reaction, potentially favoring the Favorskii pathway. libretexts.org

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. nih.gov For a class of compounds like α-haloketones, QSAR models can be developed to predict their reaction rates with a given nucleophile based on a set of calculated molecular descriptors.

These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP). By building a model from a training set of compounds with known reaction rates, the reactivity of new compounds, such as different derivatives of this compound, can be predicted.

For example, a QSAR model for the SN2 reactivity of α-bromo ketones might show that the reaction rate is positively correlated with the partial positive charge on the α-carbon and negatively correlated with the steric bulk around the reaction center. researchgate.net Such models are valuable tools in medicinal chemistry and materials science for designing molecules with desired reactivity profiles.

Comparative Studies with Structurally Analogous Compounds

Influence of Halogen Type and Position on Reactivity

The reactivity of α-halocarbonyl compounds is significantly modulated by the nature and location of the halogen substituent. The inductive effect of the carbonyl group polarizes the adjacent carbon-halogen bond, enhancing the electrophilicity of the α-carbon and making it susceptible to nucleophilic attack. nih.gov

The type of halogen at the α-position plays a critical role in the reactivity of methyl 3-oxopentanoate (B1256331) derivatives in nucleophilic substitution reactions. This influence stems from two primary factors: the leaving group ability of the halide and the polarity of the carbon-halogen (C-X) bond. Generally, in SN2 reactions, the halogen's lability is paramount, with the reactivity order being I > Br > Cl. nih.govup.ac.za Conversely, the C-X bond polarity follows the order F > Cl > Br > I, which can influence the reaction rate with nucleophiles. nih.gov

Studies on analogous α-halo esters have demonstrated these reactivity trends. For instance, in a 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed aerobic oxidation, α-bromo and α-iodo esters proved to be effective, affording high yields (95% and 86%, respectively), whereas the corresponding α-chloro ester was a less efficient substrate, resulting in a significantly lower yield (40%). nih.gov

While fluorine is the most electronegative halogen, studies on α-halo ketones have shown that α-fluoro derivatives can be slightly less reactive than their chloro and bromo counterparts in certain reactions, such as borohydride (B1222165) reductions. beilstein-journals.org This observation runs counter to expectations based solely on electronegativity and may be attributed to conformational effects that influence the optimal orbital overlap required for reaction. beilstein-journals.org The instability of some α-iodo ketones can also limit their synthetic applications. beilstein-journals.org

Table 1: Relative Reactivity of Aryl α-Halo Esters in DMAP-Catalyzed Aerobic Oxidation nih.gov
Halogen (X) in Aryl α-X EsterProduct Yield (%)Relative Efficacy
Cl40Insufficient
Br95Effective
I86Effective

The position of the bromine atom on the pentanoate chain drastically alters the compound's chemical properties. In Methyl 2-bromo-3-oxopentanoate, the bromine is at the α-position relative to the ketone carbonyl group. This specific placement is crucial as the carbonyl group activates the halogen, making it exceptionally reactive in SN2 displacement reactions compared to halogens on simple alkyl chains. libretexts.org This enhanced reactivity is due to the orbital overlap with the adjacent carbonyl group. beilstein-journals.org

In a positional isomer such as Methyl 3-bromo-2-oxopentanoate, the bromine is at the α-position relative to the ester carbonyl but at the β-position to the ketone carbonyl. While still influenced by the electron-withdrawing nature of the ester, the activation for nucleophilic substitution at this position is generally different from that of an α-haloketone. The unique reactivity of α-haloketones makes them a distinct class of electrophiles widely used by synthetic chemists. beilstein-journals.org The presence of two electron-withdrawing groups (the ketone and the ester) makes the α-hydrogens of the parent dicarbonyl compound acidic, facilitating enol or enolate formation, which is the basis for α-halogenation reactions. libretexts.org Halogenation at other positions is less common and proceeds through different mechanisms.

Impact of Ester Group Variation on Chemical Transformations

The substitution of the methyl group with an ethyl group in the ester function, yielding Ethyl 2-bromo-3-oxopentanoate, can lead to observable differences in chemical transformations. Both compounds belong to the class of β-keto esters, which are valuable intermediates in organic synthesis, notably in acetoacetic ester synthesis to produce substituted ketones. jove.com The core reactivity profile, centered on the α-bromo ketone moiety, remains similar. However, the nature of the ester's alkyl group can introduce subtle steric and electronic effects.

Direct comparisons in specific reactions have shown that the choice between a methyl and an ethyl ester can be critical for reaction outcomes. In the DMAP-catalyzed aerobic oxidation of aryl α-bromo esters, the ethyl ester provided a 95% yield of the corresponding α-keto ester, while the methyl ester analogue resulted in a substantially reduced yield of 60% under the same conditions. nih.gov

This difference in reactivity could be attributed to several factors, including the relative stability of intermediates or transition states, or differing susceptibility to side reactions. In transesterification reactions, another key transformation for esters, both methyl and ethyl β-keto esters are common starting materials for conversion into more complex esters. nih.gov The choice between a methyl or ethyl ester can also influence the selectivity of cleavage and decarboxylation reactions, allowing for chemoselective transformations in molecules with multiple, different ester groups. researchgate.net

Table 2: Comparison of Methyl vs. Ethyl Ester in the Aerobic Oxidation of an Aryl α-Bromo Ester nih.gov
Ester GroupProduct Yield (%)
Ethyl95
Methyl60

Comparison with Related α-Halo-β-Dicarbonyl Compounds

This compound is a member of the broader class of α-halo-β-dicarbonyl compounds. This class, which includes α-halo-1,3-diketones and other α-halo-β-keto esters, shares a common structural motif that imparts a versatile and useful reactivity profile.

These compounds are characterized by multiple electrophilic centers, making them susceptible to attack by nucleophiles at the carbonyl carbon, the α-carbon bearing the halogen, or the halogen atom itself. nih.gov Furthermore, the acidity of the remaining α-proton (if present) allows for base-mediated reactions.

α-Halo-β-dicarbonyl compounds are highly valuable synthetic intermediates. For example, they readily react with β-dicarbonyl compounds through nucleophilic substitution to form tricarbonyl compounds, which can then be cyclized to produce highly substituted furans in a variation of the Paal-Knorr synthesis. researchgate.net The regioselective α-monobromination of 1,3-dicarbonyl compounds is a key transformation, and reagents have been developed to achieve this with high efficiency. acs.org The resulting α-bromo-β-dicarbonyl products serve as crucial building blocks for synthesizing a wide array of natural and non-natural products. acs.org The chemistry of this compound is thus representative of the rich and synthetically important field of α-halo-β-dicarbonyl chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.